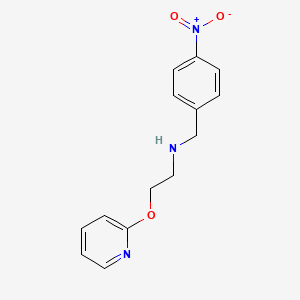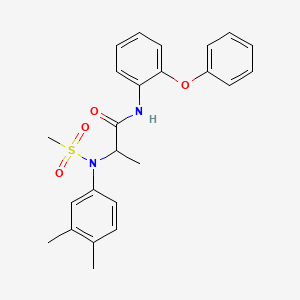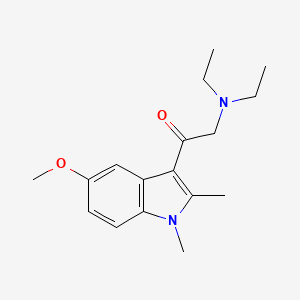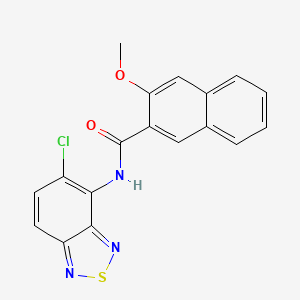
(3-Fluoro-benzyl)-pyridin-3-ylmethyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-benzyl)-pyridin-3-ylmethyl-amine is a chemical compound that features a fluorinated benzyl group attached to a pyridin-3-ylmethyl-amine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-benzyl)-pyridin-3-ylmethyl-amine typically involves the nucleophilic substitution of a suitable pyridine derivative with a 3-fluorobenzyl halide. One common method involves the reaction of pyridin-3-ylmethyl-amine with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
(3-Fluoro-benzyl)-pyridin-3-ylmethyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols .
Aplicaciones Científicas De Investigación
(3-Fluoro-benzyl)-pyridin-3-ylmethyl-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (3-Fluoro-benzyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated benzyl group can enhance binding affinity and selectivity towards these targets. The compound may exert its effects by modulating the activity of these targets, leading to downstream biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluorobenzyl chloride: A precursor used in the synthesis of (3-Fluoro-benzyl)-pyridin-3-ylmethyl-amine.
3-Fluorobenzyl alcohol: Another fluorinated benzyl derivative with different functional properties.
3-Fluorobenzyl bromide: Similar to 3-fluorobenzyl chloride but with a bromine atom instead of chlorine.
Uniqueness
This compound is unique due to its combination of a fluorinated benzyl group and a pyridin-3-ylmethyl-amine structure. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds .
Propiedades
Fórmula molecular |
C13H13FN2 |
|---|---|
Peso molecular |
216.25 g/mol |
Nombre IUPAC |
1-(3-fluorophenyl)-N-(pyridin-3-ylmethyl)methanamine |
InChI |
InChI=1S/C13H13FN2/c14-13-5-1-3-11(7-13)8-16-10-12-4-2-6-15-9-12/h1-7,9,16H,8,10H2 |
Clave InChI |
NKWRFELRHSZCJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)CNCC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-({3-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12483624.png)
![N-(4-nitrobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B12483625.png)
![Ethyl 5-[(4-bromobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12483627.png)

![3,3'-[(2,4-dichlorophenyl)methanediyl]bis(4-hydroxy-1-methylquinolin-2(1H)-one)](/img/structure/B12483643.png)

![(2E)-3-[(3-acetylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B12483654.png)
![N,4-dimethyl-N-[2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl]benzenesulfonamide](/img/structure/B12483657.png)

![(6Z)-6-(4-hydroxybenzylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12483666.png)


